molecular formula C21H26N2OS B11315438 1-cyclohexyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-cyclohexyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11315438
M. Wt: 354.5 g/mol
InChI Key: DITWTBYZTRTHHT-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentapyrimidine core with various substituents, including a cyclohexyl group and a 3-methylphenylmethylsulfanyl group

Preparation Methods

The synthesis of 1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Cyclopentapyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexyl Group: This step may involve alkylation reactions using cyclohexyl halides.

    Attachment of the 3-Methylphenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions using suitable sulfanyl reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical processes.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

1-cyclohexyl-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H26N2OS/c1-15-7-5-8-16(13-15)14-25-20-18-11-6-12-19(18)23(21(24)22-20)17-9-3-2-4-10-17/h5,7-8,13,17H,2-4,6,9-12,14H2,1H3

InChI Key

DITWTBYZTRTHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCCCC4

Origin of Product

United States

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